molecular formula C10H8BrClN2O B13683010 2-(2-Bromo-4-chlorophenyl)imidazole-5-methanol

2-(2-Bromo-4-chlorophenyl)imidazole-5-methanol

Cat. No.: B13683010
M. Wt: 287.54 g/mol
InChI Key: USSGRCHNARPKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenyl)imidazole-5-methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted imidazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-chlorophenyl)imidazole-5-methanol
  • 2-(2-Bromo-4-fluorophenyl)imidazole-5-methanol
  • 2-(2-Bromo-4-methylphenyl)imidazole-5-methanol

Uniqueness

2-(2-Bromo-4-chlorophenyl)imidazole-5-methanol is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may provide advantages in certain applications, such as increased binding affinity to specific molecular targets .

Properties

Molecular Formula

C10H8BrClN2O

Molecular Weight

287.54 g/mol

IUPAC Name

[2-(2-bromo-4-chlorophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H8BrClN2O/c11-9-3-6(12)1-2-8(9)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14)

InChI Key

USSGRCHNARPKNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C2=NC=C(N2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.